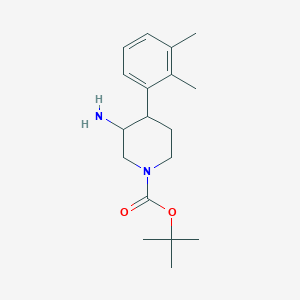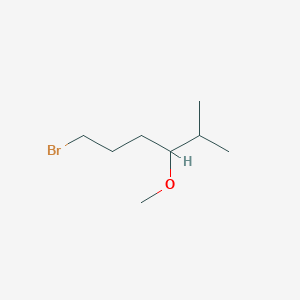
1-Bromo-4-methoxy-5-methylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-methoxy-5-methylhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom attached to a hexane chain, which also contains a methoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-methoxy-5-methylhexane can be synthesized through several methods. One common approach involves the bromination of 4-methoxy-5-methylhexane. This reaction typically uses bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or light to facilitate the formation of the bromine radical.
Reaction: [ \text{4-Methoxy-5-methylhexane} + \text{Br}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-methoxy-5-methylhexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents like water or ethanol.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of aldehydes or carboxylic acids.
Scientific Research Applications
1-Bromo-4-methoxy-5-methylhexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It can be used to introduce functional groups into drug candidates, potentially enhancing their biological activity.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-4-methoxy-5-methylhexane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound loses a hydrogen atom and a bromine atom, forming a double bond. The methoxy group can participate in oxidation reactions, leading to the formation of aldehydes or carboxylic acids.
Comparison with Similar Compounds
1-Bromo-4-methoxy-5-methylhexane can be compared with other similar compounds such as:
1-Bromo-4-methoxyhexane: Lacks the methyl group, which may affect its reactivity and applications.
1-Bromo-5-methylhexane: Lacks the methoxy group, which may influence its chemical behavior.
1-Chloro-4-methoxy-5-methylhexane: Contains a chlorine atom instead of bromine, which can alter its reactivity and the types of reactions it undergoes.
The presence of both the methoxy and methyl groups in this compound makes it unique, as these groups can influence its reactivity and the types of reactions it can participate in.
Properties
Molecular Formula |
C8H17BrO |
|---|---|
Molecular Weight |
209.12 g/mol |
IUPAC Name |
1-bromo-4-methoxy-5-methylhexane |
InChI |
InChI=1S/C8H17BrO/c1-7(2)8(10-3)5-4-6-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
SLTHALFRVPRGBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCCBr)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


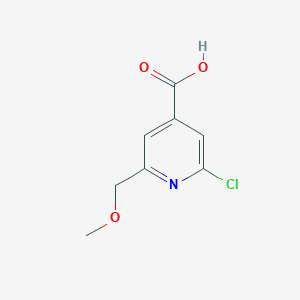

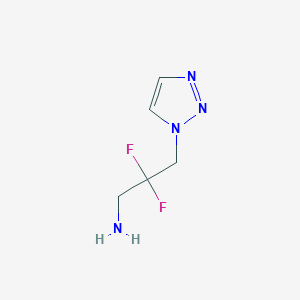

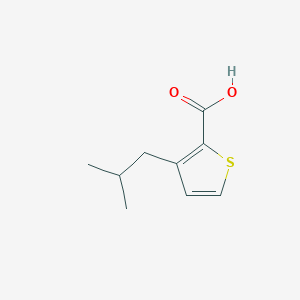




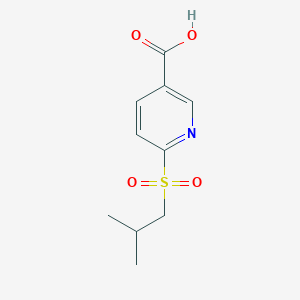
![3-(Chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane](/img/structure/B13156664.png)

